Superior Selectivity for NOX2 Over Other Isoforms Compared to VAS2870 and ML171
CPP11G demonstrates high selectivity for NOX2, with a cellular IC50 of 20 μM. In contrast, the commonly used inhibitor VAS2870 exhibits a broader profile, also inhibiting NOX1 and NOX5 [1]. While CPP11G's selectivity was assessed against a panel of NOX isoforms (NOX1, NOX4, NOX5) in a cellular assay, VAS2870 showed potent inhibition of NOX2 (IC50 0.7 μM) but also inhibits NOX1 (IC50 0.1 μM) and NOX5 (IC50 0.1 μM) [2]. ML171, a NOX1 inhibitor, has an IC50 of 0.1 μM for NOX1 but is less potent against NOX2 [3].
| Evidence Dimension | NOX Isoform Selectivity (IC50) |
|---|---|
| Target Compound Data | NOX2: 20 μM; NOX1, NOX4, NOX5: >100 μM |
| Comparator Or Baseline | VAS2870: NOX2 0.7 μM, NOX1 0.1 μM, NOX5 0.1 μM; ML171: NOX1 0.1 μM |
| Quantified Difference | CPP11G shows >5-fold selectivity for NOX2 over NOX1, whereas VAS2870 is 7-fold more potent against NOX1 than NOX2. |
| Conditions | Cellular assays using COS-7 cells transfected with specific NOX isoforms; VAS2870 data from cell-free and cellular assays. |
Why This Matters
CPP11G's higher selectivity reduces the risk of off-target effects on other NOX isoforms, making it a more reliable tool for studying NOX2-specific signaling pathways.
- [1] Cifuentes-Pagano, E., et al. (2013). Bridged tetrahydroisoquinolines as selective NADPH oxidase 2 (Nox2) inhibitors. MedChemComm, 4(7), 1085-1092. DOI: 10.1039/C3MD00061C View Source
- [2] Altenhöfer, S., et al. (2020). Isoform-selective NADPH oxidase inhibitor panel for pharmacological target validation. Free Radical Biology and Medicine, 148, 60-69. DOI: 10.1016/j.freeradbiomed.2019.12.038 View Source
- [3] Altenhöfer, S., et al. (2020). Isoform-selective NADPH oxidase inhibitor panel for pharmacological target validation. Free Radical Biology and Medicine, 148, 60-69. DOI: 10.1016/j.freeradbiomed.2019.12.038 View Source
